2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This particular compound features a propan-2-yloxy group attached to the azetidine ring, which is further connected to an ethan-1-ol moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino halides.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via nucleophilic substitution reactions using propan-2-ol and suitable leaving groups.
Attachment of the Ethan-1-ol Moiety: The ethan-1-ol moiety can be attached through alkylation reactions involving ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-amine: Similar structure but with an amine group instead of an alcohol.
2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-thiol: Similar structure but with a thiol group instead of an alcohol.
2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ester: Similar structure but with an ester group instead of an alcohol.
Uniqueness
2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol is unique due to the presence of both the propan-2-yloxy group and the ethan-1-ol moiety, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(3-propan-2-yloxyazetidin-1-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-7(2)11-8-5-9(6-8)3-4-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
PLQOJZVNALVUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CN(C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.